3-Chloro-5-(trifluoromethoxy)phenylboronic acid 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451393-40-0
VCID: VC2872493
InChI: InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H
SMILES: B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O
Molecular Formula: C7H5BClF3O3
Molecular Weight: 240.37 g/mol

3-Chloro-5-(trifluoromethoxy)phenylboronic acid

CAS No.: 1451393-40-0

Cat. No.: VC2872493

Molecular Formula: C7H5BClF3O3

Molecular Weight: 240.37 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(trifluoromethoxy)phenylboronic acid - 1451393-40-0

Specification

CAS No. 1451393-40-0
Molecular Formula C7H5BClF3O3
Molecular Weight 240.37 g/mol
IUPAC Name [3-chloro-5-(trifluoromethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H
Standard InChI Key IUVSALRMSIRKDV-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-5-(trifluoromethoxy)phenylboronic acid features a benzene ring substituted with three functional groups:

  • A boronic acid group (B(OH)2) that serves as the reactive site for coupling reactions

  • A chlorine atom at the 3-position

  • A trifluoromethoxy group (OCF3) at the 5-position

The structural arrangement of these substituents creates a compound with unique electronic properties. The electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group influences the electron density distribution across the aromatic ring, thereby affecting the reactivity of the boronic acid functional group.

Spectroscopic Characteristics

The compound can be characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

The presence of the trifluoromethoxy group provides a characteristic signal in 19F NMR spectroscopy, while the boronic acid moiety shows distinctive patterns in 11B NMR. These spectroscopic fingerprints assist in confirming the structure and purity of the compound for research and synthetic applications.

Applications in Chemical Research

Organic Synthesis Applications

3-Chloro-5-(trifluoromethoxy)phenylboronic acid serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its most significant application lies in Suzuki-Miyaura coupling reactions, which enable the formation of carbon-carbon bonds between this boronic acid and various aryl or vinyl halides .

The presence of the chloro and trifluoromethoxy substituents provides unique electronic and steric properties that can influence the reactivity and selectivity in coupling reactions. These functional groups also impart specific properties to the final coupled products, making this boronic acid particularly valuable in the synthesis of compounds with tailored electronic characteristics.

Applications in Medicinal Chemistry

In pharmaceutical research, 3-chloro-5-(trifluoromethoxy)phenylboronic acid serves as an important intermediate in the synthesis of potential drug candidates. The trifluoromethoxy group is particularly valued in medicinal chemistry for several reasons:

  • Enhanced lipophilicity, which can improve membrane permeability of drug molecules

  • Increased metabolic stability compared to non-fluorinated analogues

  • Modulation of binding affinity and selectivity in drug-target interactions

Similarly, the chlorine substituent can serve as a bioisostere for various functional groups and provides additional opportunities for modifying the physicochemical properties of potential drug candidates.

The versatility of the boronic acid functional group allows for further chemical transformations beyond cross-coupling reactions, including oxidation, amination, and other functionalization strategies that expand the synthetic utility of this compound in creating complex molecular structures for pharmaceutical research.

Related Derivatives and Analogues

Several structural analogues of 3-chloro-5-(trifluoromethoxy)phenylboronic acid exist, each with their own specific applications in organic synthesis:

Pinacol Ester Derivative

The pinacol ester derivative, 3-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 1803320-97-9), represents an important protected form of the boronic acid. This derivative features the boronic acid group protected as a cyclic boronate ester with pinacol (2,3-dimethyl-2,3-butanediol) . The pinacol ester offers enhanced stability during storage and certain reaction conditions, while still retaining reactivity in Suzuki coupling reactions.

Structural Analogues

Several similar compounds exist with variations in the substitution pattern or the nature of the substituents:

  • 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 1160561-31-8) - Contains a trifluoromethyl (CF3) instead of trifluoromethoxy (OCF3) group

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4) - Features two trifluoromethyl groups

  • [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid (CAS: 957120-85-3) - Contains both bromo and chloro substituents along with a trifluoromethyl group

These structural analogues provide synthetic chemists with a palette of options for incorporating fluorinated aromatic units with varying electronic and steric properties into target molecules.

QuantityPrice (€)
250 mg86.00
1 g178.00
5 g638.00
10 gOn request

This pricing structure reflects the specialized nature of the compound and its value as a synthetic intermediate .

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